Bienvenue dans la boutique en ligne BenchChem!

4-(4-Bromo-2,6-difluorophenyl)morpholine

Drug Discovery Medicinal Chemistry Lipophilicity

This halogenated morpholine derivative, CAS 1408074-69-0, is a crucial building block for medicinal chemistry, cited in patents for synthesizing kinase inhibitors. Its unique 4-bromo-2,6-difluoro substitution provides a reactive handle for cross-coupling (e.g., Suzuki) to generate diverse compound libraries, while the morpholine ring offers a linker attachment point for developing chemical probes like PROTACs.

Molecular Formula C10H10BrF2NO
Molecular Weight 278.09 g/mol
CAS No. 1408074-69-0
Cat. No. B1400536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2,6-difluorophenyl)morpholine
CAS1408074-69-0
Molecular FormulaC10H10BrF2NO
Molecular Weight278.09 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2F)Br)F
InChIInChI=1S/C10H10BrF2NO/c11-7-5-8(12)10(9(13)6-7)14-1-3-15-4-2-14/h5-6H,1-4H2
InChIKeySCOXKNUXXYBFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-2,6-difluorophenyl)morpholine (CAS 1408074-69-0) | Key Intermediate for Advanced Synthesis


4-(4-Bromo-2,6-difluorophenyl)morpholine (CAS 1408074-69-0) is a halogenated morpholine derivative with the molecular formula C10H10BrF2NO and a molecular weight of 278.09 g/mol . It features a morpholine ring directly attached to a phenyl ring that is substituted with bromine and two fluorine atoms at the 4-, 2-, and 6-positions, respectively . This specific substitution pattern imparts a calculated LogP of approximately 2.87 and a topological polar surface area (TPSA) of 12.5 Ų, physicochemical parameters that are critical for modulating the compound's behavior in both chemical reactions and biological systems . It is primarily utilized as a specialized building block in medicinal chemistry, notably cited in patents for the synthesis of kinase inhibitors, making it a crucial intermediate in drug discovery efforts .

Why Generic Substitution Fails for 4-(4-Bromo-2,6-difluorophenyl)morpholine


Substituting 4-(4-Bromo-2,6-difluorophenyl)morpholine with a close analog, such as an unsubstituted phenyl morpholine or one with different halogenation patterns, is not feasible without fundamentally altering the intended synthetic outcome or biological profile. The unique combination of the strongly electron-withdrawing 2,6-difluoro pattern and the electron-donating morpholine nitrogen creates a specific electronic environment on the aryl ring . The bromine atom at the para-position provides a critical and chemically orthogonal handle for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a functionality absent in non-halogenated analogs . Furthermore, the specific substitution pattern is known to influence target binding, as seen in related compounds where the 4-bromo-2,6-difluorophenyl motif is key for activity in kinase inhibitors and Rce1 protease inhibitors, underscoring that changes to this motif can severely impact potency and selectivity [1].

4-(4-Bromo-2,6-difluorophenyl)morpholine: Quantified Differentiation in Sourcing and Application


Physicochemical Differentiation: Calculated LogP of 2.87 Guides Selection for Lipophilic Environments

4-(4-Bromo-2,6-difluorophenyl)morpholine exhibits a calculated LogP (XLogP3) value of 2.6 to 2.87, which is significantly higher than that of the unsubstituted parent compound, 4-phenylmorpholine (calculated LogP ~1.5), and more balanced than a fully fluorinated analog like 4-(pentafluorophenyl)morpholine (calculated LogP ~3.0). This specific lipophilicity is a direct consequence of its unique 4-bromo-2,6-difluoro substitution pattern, which enhances membrane permeability potential without causing excessive hydrophobicity that could lead to poor solubility or promiscuous binding .

Drug Discovery Medicinal Chemistry Lipophilicity ADME

Proven Utility as a Key Synthetic Intermediate: Directly Linked to Kinase Inhibitor Development in Patent Literature

Unlike many general building blocks, 4-(4-Bromo-2,6-difluorophenyl)morpholine has a documented, direct role in the synthesis of biologically active molecules. It is explicitly claimed as an intermediate in multiple patent families (EP-2556071-A1, WO-2011123946-A1, EP-2417127-A1, WO-2010115279-A1) all titled 'Kinase inhibitors and method of treating cancer with same' . This contrasts with a simple morpholine analog like 4-(4-chlorophenyl)morpholine, which, while useful, lacks this specific high-value patent pedigree for cancer therapeutics. The patents provide a clear roadmap for its use, reducing development risk and time for users in oncology drug discovery.

Kinase Inhibitor Oncology Cancer Therapeutics Patent Analysis

Structural and Functional Moiety Comparison: The 4-Bromo-2,6-difluorophenyl Group as a Privileged Pharmacophore

The specific 4-bromo-2,6-difluorophenyl group is not just a simple substituent; it appears as a key recognition motif in potent biological probes. A derivative, 3-[(4-bromo-2,6-difluorophenyl)carbonyl]-2-(2,3-dimethoxyphenyl)-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazole, demonstrates nanomolar activity (EC50 = 160 nM) against the LXR-beta receptor, a target involved in metabolic and inflammatory diseases [1]. In stark contrast, the parent compound 4-(4-Bromo-2,6-difluorophenyl)morpholine itself shows no appreciable inhibition of bovine liver DHFR (IC50 = 65,000 nM) [2]. This highlights that the 4-bromo-2,6-difluorophenyl group can be a versatile building block whose biological function is highly context-dependent, offering a privileged starting point for diverse medicinal chemistry programs compared to simpler phenyl or morpholine-only scaffolds which may lack this demonstrated potential for high potency.

Pharmacophore Enzyme Inhibition Structure-Activity Relationship Chemical Biology

Optimal Application Scenarios for 4-(4-Bromo-2,6-difluorophenyl)morpholine (CAS 1408074-69-0)


Oncology Drug Discovery: Synthesis of Kinase Inhibitors

This compound is an optimal choice for medicinal chemistry programs focused on developing novel kinase inhibitors for oncology. Its direct citation in patents specifically related to 'Kinase inhibitors and method of treating cancer' provides a validated synthetic entry point, potentially accelerating hit-to-lead and lead optimization phases by leveraging existing intellectual property and synthetic precedent .

Medicinal Chemistry: Diversification via Cross-Coupling

The presence of a single, reactive aryl bromide in a molecule with a calculated LogP of ~2.87 makes this an ideal intermediate for diversity-oriented synthesis. Scientists can use the bromide as a handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings to generate focused libraries of novel compounds with balanced lipophilicity, exploring structure-activity relationships around a privileged morpholine scaffold .

Chemical Biology: Design of Targeted Probes and PROTACs

The morpholine ring offers a potential exit vector for linker attachment in the development of chemical probes, including PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes. The '4-bromo-2,6-difluorophenyl' moiety can serve as a high-affinity recognition element for a target protein of interest (as evidenced by its presence in nanomolar-active LXR-beta agonists), while the morpholine nitrogen or the para-bromide can be used for linker conjugation, enabling the study of target degradation or cellular localization [1].

Academic and Industrial Research: Exploring Novel Chemical Space

Given its combination of a well-precedented, patent-validated scaffold and its unique substitution pattern, this compound is a valuable asset for both academic and industrial research groups aiming to explore under-investigated chemical space. Its availability from multiple vendors in various purities (95-98%) and scales (mg to 5g) facilitates both small-scale exploratory synthesis and larger-scale lead development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromo-2,6-difluorophenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.